Tetrabromophenol Blue sodium salt

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

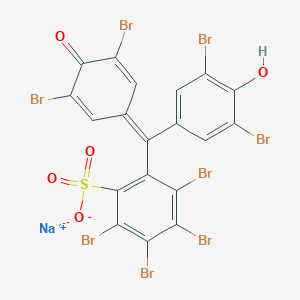

3D Structure of Parent

Properties

IUPAC Name |

sodium;2,3,4,5-tetrabromo-6-[(3,5-dibromo-4-hydroxyphenyl)-(3,5-dibromo-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]benzenesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H6Br8O5S.Na/c20-7-1-5(2-8(21)17(7)28)11(6-3-9(22)18(29)10(23)4-6)12-13(24)14(25)15(26)16(27)19(12)33(30,31)32;/h1-4,28H,(H,30,31,32);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFMOPDHPAXHAQX-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Br)O)Br)C(=C2C=C(C(=O)C(=C2)Br)Br)C3=C(C(=C(C(=C3Br)Br)Br)Br)S(=O)(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H5Br8NaO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399521 |

Source

|

| Record name | Tetrabromophenol Blue sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1007.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108321-10-4 |

Source

|

| Record name | Tetrabromophenol Blue sodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399521 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenol, 4,4'-(4,5,6,7-tetrabromo-1,1-dioxido-3H-2,1-benzoxathiol-3-ylidene)bis[2,6-dibromo-, monosodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tetrabromophenol Blue: A Mechanistic Deep Dive into its Function as a pH Indicator

An in-depth technical guide on the core principles of Tetrabromophenol Blue as a pH indicator, designed for researchers, scientists, and drug development professionals. This document provides a comprehensive exploration of the molecule's mechanism of action, complete with quantitative data, detailed experimental protocols, and visual diagrams to elucidate the underlying chemical principles.

This guide offers a detailed examination of the fundamental principles that govern the functionality of Tetrabromophenol Blue as a pH indicator. Tailored for an audience of researchers, scientists, and professionals in the field of drug development, this whitepaper will dissect the intricate relationship between the molecule's structure, its acid-base equilibrium, and the resulting colorimetric response. The following sections will provide not only a theoretical framework but also practical, field-tested insights and methodologies.

Introduction: The Critical Role of pH Indicators in Scientific Research

The concentration of hydrogen ions, or pH, is a pivotal parameter in a vast array of chemical and biological systems. From maintaining cellular viability to ensuring the stability and efficacy of pharmaceutical compounds, the precise measurement and control of pH are indispensable. pH indicators are chemical compounds that provide a visual means of determining pH through distinct color changes. These molecules are typically weak acids or bases where the acidic and basic forms exhibit different colors. Tetrabromophenol Blue, a member of the sulfonephthalein family of dyes, is a widely utilized indicator known for its sharp color transition in the acidic pH range.

The Molecular Architecture and its Influence on pH Indication

The efficacy of Tetrabromophenol Blue as a pH indicator is intrinsically linked to its molecular structure. It is a derivative of phenolsulfonphthalein, characterized by the presence of eight bromine substituents on the phenolic rings. This specific structural configuration is fundamental to its pH-sensing capabilities.

Key Structural Features:

-

Sulfonate Group (SO₃⁻): This group is the primary site of protonation and deprotonation within the indicator's functional pH range.

-

Phenolic Hydroxyl Groups (-OH): These groups also have acidic protons, but their pKa values are outside the primary transition range of the indicator.

-

Bromine Substituents (-Br): The eight electron-withdrawing bromine atoms significantly influence the acidity of the molecule through the inductive effect, which is crucial in defining the indicator's specific pH transition range.

-

Central Carbon Atom: This sp²-hybridized carbon is integral to the conjugated system that forms the chromophore of the molecule.

The reversible equilibrium between the acidic (yellow) and basic (blue) forms of Tetrabromophenol Blue is the cornerstone of its function as a pH indicator.

The Core Principle: An Equilibrium-Driven Color Transition

The functionality of Tetrabromophenol Blue is rooted in the principles of acid-base chemistry and the impact of molecular structure on the absorption of light. The molecule exists in two primary, interconvertible forms: a protonated, acidic state and a deprotonated, basic state.

In Acidic Environments (pH < 3.0): At a low pH, the indicator is predominantly in its protonated, sultone form.[1] In this state, the central carbon atom is sp³-hybridized, which limits the extent of the conjugated π-system (a network of alternating single and double bonds). This restricted conjugation results in the molecule absorbing light in the higher-energy, shorter-wavelength region of the visible spectrum, causing the solution to appear yellow.[1]

In Basic Environments (pH > 4.6): As the pH of the solution increases, deprotonation occurs. This leads to the cleavage of the sultone ring and the formation of a highly conjugated, quinonoid structure.[1] The central carbon atom becomes sp²-hybridized, and the extended π-system allows the molecule to absorb light in the lower-energy, longer-wavelength (yellow-orange) portion of the spectrum. As a result, the solution appears blue.[1]

The transition between the yellow and blue forms occurs over a pH range of approximately 3.0 to 4.6.[2][3] Within this range, the solution will contain a mixture of both the acidic and basic forms, often resulting in a green hue due to the additive combination of the yellow and blue colors.[1] This process is fully reversible.[1]

A key parameter for any pH indicator is its pKa value, which is the pH at which the concentrations of the acidic and basic forms are equal. For Tetrabromophenol Blue, the pKa is approximately 3.69.[4]

The equilibrium can be represented by the following equation:

HIn (Yellow) ⇌ H⁺ + In⁻ (Blue)

Where HIn represents the acidic form of the indicator and In⁻ represents its conjugate base. In accordance with Le Chatelier's principle, an increase in the concentration of H⁺ (addition of acid) will shift the equilibrium to the left, favoring the yellow form. Conversely, a decrease in H⁺ concentration (addition of base) will shift the equilibrium to the right, favoring the blue form.

Caption: Reversible equilibrium of Tetrabromophenol Blue.

Quantitative Data and Physicochemical Properties

A comprehensive understanding of the physicochemical properties of Tetrabromophenol Blue is crucial for its effective use.

| Property | Value | Source |

| Molecular Formula | C₁₉H₆Br₈O₅S | [5][6] |

| Molecular Weight | 985.54 g/mol | [2][6] |

| Appearance | Beige powder | [2][6] |

| Melting Point | ~204 °C (decomposes) | [2][6] |

| pKa | ~3.69 | [4] |

| pH Transition Range | pH 3.0 (Yellow) to pH 4.6 (Blue) | [2][3] |

| λmax (acidic form) | ~388 nm | [7] |

| λmax (basic form) | ~605-610 nm | [7] |

| Solubility | Soluble in water, ethanol, methanol, acetone, and acetic acid. | [2][6] |

Experimental Protocol: Spectrophotometric Determination of the pKa of Tetrabromophenol Blue

This section outlines a detailed methodology for the precise determination of the pKa of Tetrabromophenol Blue using UV-Vis spectrophotometry. This technique involves measuring the absorbance of the indicator in a series of solutions with known pH values.

5.1. Materials and Reagents

-

Tetrabromophenol Blue

-

UV-Vis Spectrophotometer

-

Calibrated pH meter

-

Volumetric flasks (e.g., 25 mL, 100 mL)

-

Pipettes

-

Cuvettes (1 cm path length)

-

Buffer solutions covering a pH range from approximately 2.5 to 5.5 in increments of about 0.2 pH units (e.g., citrate or acetate buffers).

-

0.1 M HCl (for the fully acidic form)

-

0.1 M NaOH (for the fully basic form)

-

Ethanol (for stock solution preparation)

-

Distilled or deionized water

5.2. Experimental Workflow

Caption: Workflow for the spectrophotometric determination of the pKa of Tetrabromophenol Blue.

5.3. Detailed Procedure

-

Preparation of Stock Solution: Prepare a stock solution of Tetrabromophenol Blue (e.g., 0.04% w/v) in 20% aqueous ethanol.[7]

-

Preparation of Test Solutions:

-

Fully Acidic (HIn): Pipette a precise volume (e.g., 2.00 mL) of the stock solution into a 25 mL volumetric flask. Add a few drops of 0.1 M HCl to ensure the pH is below 2.0. Dilute to the mark with distilled water.[7]

-

Fully Basic (In⁻): Pipette the same volume of the stock solution into another 25 mL volumetric flask. Add a few drops of 0.1 M NaOH to ensure the pH is above 6.0. Dilute to the mark with distilled water.[7]

-

Buffered Solutions: For each buffer solution, pipette the same volume of the stock solution into a series of 25 mL volumetric flasks. Dilute each to the mark with the respective buffer solution. Prepare one flask for each pH point.[7]

-

-

Spectrophotometric Analysis:

-

Using an appropriate blank (e.g., 20% ethanol), record the absorbance spectra of the fully acidic and fully basic solutions from 400 nm to 700 nm.

-

From these spectra, determine the wavelength of maximum absorbance for the basic form (λmax, In⁻), which should be around 610 nm.

-

Measure the absorbance of each of the buffered solutions and the fully acidic and fully basic solutions at this determined λmax.

-

-

Data Analysis and pKa Calculation:

-

Plot the measured absorbance at λmax (In⁻) against the pH of the buffer solutions. This will yield a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

-

For a more precise calculation, use the following form of the Henderson-Hasselbalch equation for each buffered solution: pKa = pH + log₁₀[ (A_base - A) / (A - A_acid) ] Where:

-

A is the absorbance of the indicator in a given buffer.

-

A_base is the absorbance of the fully basic form.

-

A_acid is the absorbance of the fully acidic form.

-

-

The average of the calculated pKa values will give the experimental pKa of Tetrabromophenol Blue.

-

Applications in Research and Development

The distinct color change of Tetrabromophenol Blue within a specific acidic pH range makes it a valuable tool in various scientific disciplines.

-

Acid-Base Titrations: It is frequently employed as an endpoint indicator in titrations where the equivalence point is expected to be in the acidic range.[2][8]

-

Protein Quantification: The dye binds to proteins, and this interaction causes a shift in its color. This property is exploited in assays for the detection of proteinuria (excess protein in the urine), where a color change from pale green to blue indicates the presence of proteins.[2][9]

-

Microbiology: It can be incorporated into culture media to monitor pH changes resulting from microbial growth, which can aid in the identification of different microorganisms.[3]

-

Dye-Sensitized Solar Cells: The compound has been investigated as a sensitizer in the development of renewable energy technologies.[2]

-

Radiation Dosimetry: It has potential applications in radiation-sensitive indicators.[6]

Conclusion

Tetrabromophenol Blue's efficacy as a pH indicator is a direct consequence of its intricate molecular design. The interplay between its sulfonate and phenolic hydroxyl groups, influenced by the electron-withdrawing bromine substituents, dictates the pH at which it undergoes a structural transformation. This reversible change from a less conjugated sultone form to a highly conjugated quinonoid structure is the fundamental mechanism behind its sharp and reliable color transition from yellow to blue. A comprehensive understanding of this principle, supported by quantitative data and robust experimental protocols, is crucial for its accurate and effective application in diverse scientific and industrial settings.

References

-

American Elements. (2025, February 28). Tetrabromophenol Blue: Comprehensive Overview and Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromophenol blue. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Tetrabromophenol blue. PubChem. Retrieved from [Link]

- Google Patents. (n.d.). CN102351839A - Preparation method of water-soluble bromophenol blue.

-

Taylor & Francis. (n.d.). Bromophenol blue – Knowledge and References. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024, October 15). Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. Retrieved from [Link]

-

LookChem. (n.d.). Tetrabromophenol blue. Retrieved from [Link]

-

TBPB. (n.d.). Tetrabromophenol blue (TBPB). Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. nbinno.com [nbinno.com]

- 3. Tetrabromophenol blue (TBPB) [myskinrecipes.com]

- 4. Tetrabromophenol blue|lookchem [lookchem.com]

- 5. Tetrabromophenol blue | C19H6Br8O5S | CID 78159 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Tetrabromophenol Blue CAS#: 4430-25-5 [m.chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. chemimpex.com [chemimpex.com]

- 9. What is Tetrabromophenol blue urine_Chemicalbook [chemicalbook.com]

A Comprehensive Guide to the Synthesis and Purification of Tetrabromophenol Blue Sodium Salt

This guide provides an in-depth exploration of the chemical synthesis and subsequent purification of Tetrabromophenol Blue, culminating in its highly pure sodium salt form. Tetrabromophenol Blue is a vital sulfonephthalein dye, extensively utilized as a pH indicator in analytical chemistry and various biological assays.[1] The protocols and principles detailed herein are curated for researchers, scientists, and professionals in drug development who require a reliable and well-characterized supply of this indicator. We will delve into the causality behind experimental choices, ensuring a robust and reproducible methodology.

Introduction: The Chemistry and Utility of Tetrabromophenol Blue

Tetrabromophenol Blue (TBPB), chemically known as 3',3'',5',5''-tetrabromophenolsulfonphthalein, is a derivative of Phenol Red.[2] Like other sulfonephthalein dyes, its utility stems from a distinct, pH-dependent color transition, which is a direct result of structural changes within the molecule.[3] The extensive bromination of the phenol rings shifts the pKa of the indicator, making it suitable for tracking pH changes in the acidic range of 3.0 (yellow) to 4.6 (blue).[2] The purity of such indicators is paramount, as impurities can lead to significant errors in pH determination and other analytical applications.[4][5][6] This guide presents a validated pathway from the starting material, Phenol Red, to the final, purified sodium salt of Tetrabromophenol Blue.

Part 1: Synthesis of Tetrabromophenol Blue (Acid Form)

The synthesis of Tetrabromophenol Blue is achieved through the electrophilic aromatic substitution of its precursor, Phenol Red (phenolsulfonphthalein). The hydroxyl groups on the phenol rings are strong activating groups, directing the incoming electrophile (bromine) to the ortho and para positions. In this case, all four available ortho positions are brominated.

Reaction Principle and Mechanism

The core of the synthesis is the bromination of the two phenyl rings of the Phenol Red molecule. The reaction is typically carried out in glacial acetic acid, which serves as a polar solvent that can dissolve the reactants but is not reactive towards bromine under the reaction conditions.[2][7] The mechanism involves the polarization of the Br-Br bond, allowing one bromine atom to act as an electrophile, which then attacks the electron-rich aromatic rings.

Caption: Synthesis of Tetrabromophenol Blue via bromination of Phenol Red.

Experimental Protocol: Synthesis

This protocol is adapted from established methodologies for the synthesis of bromophenol blue, a closely related compound.[7][8]

-

Dissolution of Starting Material: In a three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve 10 g of Phenol Red in 30 mL of glacial acetic acid. Gentle heating may be required to achieve complete dissolution.

-

Preparation of Brominating Agent: In a separate beaker, carefully dissolve 6.4 mL of liquid bromine in 8 mL of glacial acetic acid. This should be performed in a fume hood with appropriate personal protective equipment (PPE).

-

Reaction Initiation: Heat the Phenol Red solution to approximately 60°C while stirring.

-

Addition of Bromine: Slowly add the bromine-glacial acetic acid solution dropwise to the heated Phenol Red solution over 30-45 minutes. An exothermic reaction will occur.

-

Reaction Completion: After the addition is complete, increase the temperature to 100-105°C and maintain it for 2 hours to drive the reaction to completion.[7] During this time, a yellow or pinkish solid of crude Tetrabromophenol Blue will precipitate.[7][8]

-

Isolation of Crude Product: Allow the mixture to cool to 80-90°C and filter the precipitate using a Büchner funnel. It is crucial to filter while hot to keep impurities in the solution.[7]

-

Washing: Wash the filter cake with a small amount of hot glacial acetic acid to remove unreacted bromine and other soluble impurities.

-

Drying: Air-dry the crude product on a watch glass in a fume hood to remove residual acetic acid.

Quantitative Data: Synthesis

| Parameter | Value | Rationale / Notes |

| Phenol Red | 10 g | Starting material. |

| Glacial Acetic Acid (Rxn) | 30 mL | Solvent for the reaction. |

| Bromine | 6.4 mL | Brominating agent (excess ensures full substitution). |

| Glacial Acetic Acid (Br₂) | 8 mL | Diluent for safe and controlled addition of bromine. |

| Reaction Temperature | 100-105°C | Ensures a sufficient reaction rate for tetrasubstitution.[7] |

| Reaction Time | 2 hours | Allows for the completion of the bromination reaction.[7] |

| Expected Yield (Crude) | ~13-14 g | Based on stoichiometric calculations and typical yields.[7] |

Part 2: Purification and Conversion to Sodium Salt

The crude Tetrabromophenol Blue exists in its acidic, water-insoluble form. For most applications, the water-soluble sodium salt is required.[9] The purification process involves converting the acid form to its sodium salt, removing impurities, and isolating the final product.

Purification Principles

-

Neutralization: The acidic crude product is treated with a sodium hydroxide solution. This deprotonates the sulfonic acid group, forming the water-soluble sodium salt.[8]

-

Decolorization: Activated carbon is used to adsorb residual colored organic impurities that are structurally different from the desired product.[4]

-

Isolation: The purified sodium salt is isolated by removing the solvent (water), typically through evaporation or concentration followed by drying.

Caption: Workflow for the purification of TBPB and conversion to its sodium salt.

Experimental Protocol: Purification and Salt Formation

This protocol is based on established methods for preparing the water-soluble form of brominated indicators.[8]

-

Preparation of Slurry: In a large beaker, add 10 g of the crude, dry Tetrabromophenol Blue to 200 mL of distilled water.

-

Neutralization: Heat the slurry to 80-90°C with stirring. Slowly add a 10% (w/v) sodium hydroxide solution dropwise until all the solid has dissolved and the solution becomes a clear, deep blue. Monitor the pH to ensure it is near neutral (pH 7.0-7.5).

-

Decolorization: To the hot solution, add a small amount (e.g., 0.5 g) of activated carbon.

-

Adsorption: Stir the mixture at 80-90°C for 15-20 minutes to allow the carbon to adsorb impurities.

-

Hot Filtration: Filter the hot solution through a fluted filter paper or a Celite pad to remove the activated carbon. This step should be performed quickly to prevent premature crystallization of the product.

-

Isolation: Transfer the clear, blue filtrate to an evaporating dish and concentrate the solution on a steam bath until a thick slurry forms.

-

Drying: Dry the resulting solid in a vacuum oven at a temperature below 80°C until a constant weight is achieved.[8]

-

Final Product: The final product is a dark-colored powder of Tetrabromophenol Blue sodium salt.

Advanced Purification: Flash Chromatography

For applications requiring exceptionally high purity, such as high-precision spectrophotometric pH measurements, flash chromatography can be employed. This technique is more efficient for producing larger batches of purified indicator compared to HPLC.[4] While the linked reference details the purification of m-cresol purple and cresol red, the principles are directly applicable to other sulfonephthalein dyes like TBPB. The process would involve dissolving the crude acidic TBPB in a minimal amount of a suitable solvent and loading it onto a silica gel column, followed by elution with an appropriate solvent gradient (e.g., a hexane/ethyl acetate system with increasing polarity). The fractions would be monitored by TLC to isolate the pure compound.

Part 3: Quality Control and Characterization

Validation of the final product's identity and purity is a critical step. Several analytical techniques can be employed for this purpose.

Thin-Layer Chromatography (TLC)

TLC is a rapid and inexpensive method to assess the purity of the synthesized product and to monitor the progress of the reaction.[10] A small spot of the dissolved product is applied to a TLC plate, which is then developed in a suitable solvent system. The presence of a single spot indicates a high degree of purity.

-

Stationary Phase: Silica gel 60 F₂₅₄

-

Mobile Phase: A mixture of n-hexane and acetone (e.g., 8:2 v/v) can be a starting point for developing a suitable system.[11]

-

Visualization: The spots are inherently colored. The plate can also be sprayed with a pH indicator solution to visualize acidic or basic impurities.[10]

UV-Visible Spectrophotometry

The identity and concentration of the this compound can be confirmed by UV-Visible spectroscopy. The dye exhibits a characteristic maximum absorbance (λmax) in its basic form.

| Parameter | Value | Source |

| λmax (basic form) | 607-613 nm | |

| pH Transition Range | 3.0 (Yellow) - 4.6 (Blue) | [12] |

| Molar Extinction Coeff. (ε) | ≥55,000 at ~610 nm |

A solution of the purified salt in a buffer of pH > 5 should show a strong absorbance peak around 610 nm. The absence of significant shoulder peaks or shifts in the λmax is indicative of high purity.

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for quantifying the purity of indicator dyes.[4] A reversed-phase HPLC method can be developed to separate Tetrabromophenol Blue from any unreacted Phenol Red, under- or over-brominated species, and other synthesis byproducts. The purity is determined by the area percentage of the main product peak in the chromatogram.

Conclusion

The synthesis and purification of this compound is a multi-step process that requires careful control of reaction conditions and meticulous purification procedures. The bromination of Phenol Red yields the crude acidic form, which is then converted to its water-soluble sodium salt and purified using techniques such as activated carbon treatment. The integrity of the final product must be verified through analytical methods like TLC and UV-Visible spectroscopy to ensure its suitability for sensitive applications. By understanding the chemical principles behind each step, researchers can reliably produce high-purity this compound for their specific needs.

References

- BenchChem. (n.d.). Tetrabromophenol blue | 4430-25-5. Retrieved from a URL available through Google Search.

- Patsavas, M. C., Byrne, R. H., & Liu, X. (2013).

- BenchChem. (n.d.). The Advent and Evolution of Sulfonephthalein Dyes: A Technical Guide. Retrieved from a URL available through Google Search.

- Terrón, M. C., Verhagen, F. J. M., Franssen, M. C. R., & Field, J. A. (n.d.). Chemical bromination of phenol red by hydrogen peroxide is possible in the absence of haloperoxidases. University of Arizona.

- BenchChem. (n.d.). How to remove Bromophenol blue from a purified DNA sample. Retrieved from a URL available through Google Search.

- BenchChem. (n.d.). The Sulfonephthalein Dyes: A Technical Guide to their Discovery, Chemistry, and Application. Retrieved from a URL available through Google Search.

- Google Patents. (n.d.). CN102411002A - Preparation method of bromophenol blue indicator.

- Request PDF. (n.d.). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Retrieved from a URL available through Google Search.

- Reddit. (2024). Can Bromophenol Blue Buffer Be Used for DNA Gel Purification?. Retrieved from a URL available through Google Search.

- National Institute of Standards and Technology. (2017). Mass Spectra of Sulfonephthalein pH Indicator Dyes and Their Impurities. Retrieved from a URL available through Google Search.

- CLEAPSS Science. (n.d.). PP049 - Paper chromatography; the separation of pH indicators. Retrieved from a URL available through Google Search.

-

Wikipedia. (n.d.). Bromophenol blue. Retrieved from [Link]

- M4 Knick. (2024). pH Measurement in Chromatography. Retrieved from a URL available through Google Search.

- ResearchGate. (n.d.). Reaction showing transformation of Phenol Red to Bromophenol Blue catalyzed by vanadium bromoperoxidase. Retrieved from a URL available through Google Search.

- Google Patents. (n.d.). CN102351839A - Preparation method of water-soluble bromophenol blue.

- Google Patents. (n.d.). WO2020112948A1 - Compositions and methods for conjugating a phenolic dye to a substrate.

- Khan Academy. (n.d.). Bromination of Phenols (video). Retrieved from a URL available through Google Search.

- Pharmaguideline. (2010). Preparation of Indicator Solutions. Retrieved from a URL available through Google Search.

- GSP Chem. (2025). Bromophenol Blue: A Guide to Its Role as a pH Indicator. Retrieved from a URL available through Google Search.

- Delloyd chemistry infolab reagents and resources. (n.d.). Preparation of Titration Indicators. Retrieved from a URL available through Google Search.

- ResearchGate. (n.d.). The proposed mechanism of reaction for the bromination of phenol red to.... Retrieved from a URL available through Google Search.

-

PubMed. (1950). The paper chromatography of pH indicators. Retrieved from [Link]

- PMC - NIH. (n.d.). Adsorption of Methylene Blue, Bromophenol Blue, and Coomassie Brilliant Blue by α-chitin nanoparticles. Retrieved from a URL available through Google Search.

- Sigma-Aldrich. (n.d.). Tetrabromophenol Blue Dye content 85 108321-10-4. Retrieved from a URL available through Google Search.

- ResearchGate. (n.d.). Schematic reaction mechanism of bromophenol blue sodium (BPB) and poly(hexamethylene biguanide) hydrochloride (PHMB). Retrieved from a URL available through Google Search.

- Chem-Impex. (n.d.). Tetrabromophenol blue. Retrieved from a URL available through Google Search.

-

Chemistry For Everyone - YouTube. (2025). How Does pH Affect Chromatography?. Retrieved from [Link]

- Analytical Toxicology. (2017). Thin–layer Chromatography (TLC). Retrieved from a URL available through Google Search.

- PMC - NIH. (n.d.). Detection Progress of Selected Drugs in TLC. Retrieved from a URL available through Google Search.

- King's College London. (n.d.). Laboratory Protocol - TLC Analysis of Food Dyes. Retrieved from a URL available through Google Search.

-

PubChem. (n.d.). Tetrabromophenol blue | C19H6Br8O5S | CID 78159. Retrieved from [Link]

- Chem-Impex. (n.d.). This compound. Retrieved from a URL available through Google Search.

- Sigma-Aldrich. (n.d.). Tetrabromophenol Blue Dye content 85 108321-10-4. Retrieved from a URL available through Google Search.

- Sigma-Aldrich. (n.d.). Tetrabromophenol Blue Dye content 85 108321-10-4. Retrieved from a URL available through Google Search.

- TCI Chemicals. (n.d.). Tetrabromophenol Blue Disodium Salt. Retrieved from a URL available through Google Search.

- TriStains. (n.d.). Bromophenol Blue Sodium Salt | I10508 | CAS 34725-61-6. Retrieved from a URL available through Google Search.

- ChemicalBook. (n.d.). This compound CAS#: 108321-10-4. Retrieved from a URL available through Google Search.

- Santa Cruz Biotechnology. (n.d.). This compound | CAS 108321-10-4 | SCBT. Retrieved from a URL available through Google Search.

-

PubChem. (n.d.). Bromophenol Blue | C19H10Br4O5S | CID 8272. Retrieved from [Link]

- APExBIO. (n.d.). Bromophenol Blue - Electrophoresis Tracking Dye. Retrieved from a URL available through Google Search.

- FLUORESCENCE SPECTROSCOPIC ANALYSIS OF SODIUM CHOLATE INDUCED DISAGGREGATION OF METHYLENE BLUE. (n.d.). Retrieved from a URL available through Google Search.

- Chem-Impex. (n.d.). Bromophenol blue sodium salt. Retrieved from a URL available through Google Search.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. news-oceanacidification-icc.org [news-oceanacidification-icc.org]

- 5. researchgate.net [researchgate.net]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. CN102411002A - Preparation method of bromophenol blue indicator - Google Patents [patents.google.com]

- 8. CN102351839A - Preparation method of water-soluble bromophenol blue - Google Patents [patents.google.com]

- 9. Bromophenol Blue Sodium Salt | I10508 | CAS 34725-61-6 | TriStains [tristains.com]

- 10. analyticaltoxicology.com [analyticaltoxicology.com]

- 11. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound CAS#: 108321-10-4 [m.chemicalbook.com]

Spectral characteristics of Tetrabromophenol Blue sodium salt

An In-Depth Technical Guide to the Spectral Characteristics of Tetrabromophenol Blue Sodium Salt

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the spectral properties of Tetrabromophenol Blue (TBPB) sodium salt. Designed for researchers, scientists, and professionals in drug development, this document delves into the core principles governing its light-absorbing behavior, the factors that influence it, and the practical application of these characteristics in a laboratory setting. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific rigor.

Introduction: The Role and Significance of Tetrabromophenol Blue

This compound, systematically known as 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonphthalein sodium salt, is a member of the sulfonephthalein family of dyes.[1][2][3] These compounds are widely recognized for their vivid and pH-sensitive color changes, making TBPB an invaluable tool in various scientific disciplines. Its applications range from a simple pH indicator in titrations to a tracer in pharmaceutical formulation studies and a colorimetric reagent in biochemical assays.[1] The utility of TBPB is fundamentally rooted in its unique spectral characteristics—its ability to absorb specific wavelengths of light and how this absorption profile changes in response to its chemical environment. Understanding these properties is paramount for its effective application and for the development of robust analytical methods.

Physicochemical and Structural Properties

The spectral behavior of TBPB is a direct consequence of its molecular structure. As a triphenylmethane dye, its extensive system of conjugated pi (π) electrons is responsible for its ability to absorb light in the visible spectrum. The molecule's structure features multiple bromine substitutions, which enhance its stability and sensitivity.[1]

| Property | Value |

| Synonyms | 3,3',3'',4,5,5',5'',6-Octabromophenolsulfonphthalein sodium salt[1][2] |

| CAS Number | 108321-10-4[1][2][3] |

| Molecular Formula | C₁₉H₅Br₈NaO₅S[1][2][4] |

| Molecular Weight | 1007.53 g/mol [1][2][3] |

| Appearance | Brown to dark brown powder[3] |

| Solubility | Soluble in water and ethanol[5] |

Core Spectral Characteristics: A pH-Dependent Profile

The most defining spectral feature of TBPB is its pronounced halochromism—the change in its color and absorption spectrum as a function of pH. This phenomenon is governed by the equilibrium between its two distinct chemical forms: the acidic (protonated) and basic (deprotonated) states.

The Influence of pH on UV-Visible Absorption

In aqueous solutions, TBPB functions as a weak acid. The equilibrium between its conjugate acid (HIn) and conjugate base (In⁻) forms dictates the color of the solution.

-

Acidic Form (HIn): At low pH values, the molecule is protonated, resulting in a yellow appearance. This form exhibits maximum absorbance (λmax) in the blue-violet region of the spectrum.

-

Basic Form (In⁻): As the pH increases, the molecule deprotonates, leading to a structural rearrangement and a shift in the electron distribution. This results in a vivid blue color, with a strong absorption band at a longer wavelength in the orange-red region of the spectrum. The λmax for the basic form is approximately 610 nm.[3]

The transition between these two states is reversible and occurs over a specific pH range, which is centered around the compound's pKa.

Quantitative Spectral Data

The absorption characteristics can be quantified by the wavelength of maximum absorbance (λmax) and the molar extinction coefficient (ε), which is a measure of how strongly the molecule absorbs light at that wavelength.

| Form | Condition | λmax (nm) | Molar Extinction Coefficient (ε) |

| Basic (In⁻) | In H₂O at 0.005 g/L | 607-613 | ≥55,000 L·mol⁻¹·cm⁻¹[3] |

| - | In H₂O at 0.005 g/L | 298-304 | ≥12,000 L·mol⁻¹·cm⁻¹[3] |

| - | In H₂O at 0.005 g/L | 222-228 | ≥59,000 L·mol⁻¹·cm⁻¹[3] |

Note: The extinction coefficients are provided from a technical data sheet and are based on specific measurement conditions.[3]

Isosbestic Point

During the pH-mediated transition from the acidic to the basic form, there exists a specific wavelength where the molar absorptivity of both forms is identical. This is known as the isosbestic point . At this wavelength, the total absorbance of the solution remains constant regardless of the pH, as long as the total concentration of the dye does not change.[6] The presence of a sharp isosbestic point is a strong indicator that a simple two-component equilibrium is occurring in the solution, providing a self-validating check for the experimental system.

Caption: Chemical equilibrium of Tetrabromophenol Blue.

Experimental Workflow: Spectrophotometric pKa Determination

The acid dissociation constant (pKa) is a quantitative measure of a substance's acidity. For a pH indicator, the pKa corresponds to the pH at which the concentrations of the acidic and basic forms are equal. Spectrophotometry offers a precise method for determining the pKa by leveraging the distinct absorption spectra of the two forms and applying the principles of the Henderson-Hasselbalch equation and the Beer-Lambert law.[7][8]

Principle and Causality

The core principle involves measuring the absorbance of TBPB solutions across a range of precisely controlled pH values that span the indicator's transition range.

-

Beer-Lambert Law: States that absorbance is directly proportional to the concentration of the absorbing species (A = εbc).

-

Henderson-Hasselbalch Equation: Relates pH, pKa, and the ratio of the concentrations of the conjugate base to the conjugate acid (pH = pKa + log([In⁻]/[HIn])).

By measuring the absorbance at the λmax of the basic form (around 610 nm), we can determine the ratio of [In⁻] to the total indicator concentration at each pH. Plotting log([In⁻]/[HIn]) against pH yields a straight line. According to the Henderson-Hasselbalch equation, when the concentrations of the acidic and basic forms are equal ([In⁻]/[HIn] = 1), the log term becomes zero, and the pH is equal to the pKa.[7]

Step-by-Step Protocol

-

Preparation of Stock Solution: Accurately prepare a stock solution of TBPB sodium salt in a suitable solvent (e.g., 95% ethanol, followed by dilution in water) to a known concentration.

-

Preparation of Buffer Series: Prepare a series of buffer solutions with known pH values spanning the expected transition range of TBPB (for the related Bromophenol Blue, this is pH 3.0-4.6).[9] Using a series of buffers is critical to ensure the pH of each sample is stable and accurate.[6]

-

Preparation of 'Acidic' and 'Basic' Reference Samples:

-

Acidic Reference (A_acid): Add a small aliquot of the TBPB stock solution to a buffer with a very low pH (e.g., pH << 3). At this pH, the indicator will be almost entirely in its acidic (HIn) form.

-

Basic Reference (A_base): Add the same aliquot of TBPB stock solution to a buffer with a very high pH (e.g., pH >> 5). Here, the indicator will be almost entirely in its basic (In⁻) form.

-

-

Preparation of Intermediate pH Samples: Create a series of samples by adding the same aliquot of TBPB stock solution to each of the buffer solutions prepared in step 2.

-

Spectrophotometric Measurement:

-

Determine the λmax of the basic form by scanning the 'Basic Reference' sample across the visible spectrum (approx. 400-700 nm).

-

Set the spectrophotometer to this λmax.

-

Measure the absorbance of the 'Acidic Reference', 'Basic Reference', and all intermediate pH samples.

-

-

Data Analysis and pKa Calculation:

-

For each intermediate pH sample, calculate the ratio [In⁻]/[HIn] using the measured absorbances (A): [In⁻]/[HIn] = (A - A_acid) / (A_base - A)

-

Plot pH (x-axis) versus log([In⁻]/[HIn]) (y-axis).

-

Perform a linear regression on the data points. The x-intercept (the pH value where log([In⁻]/[HIn]) = 0) is the pKa of Tetrabromophenol Blue.

-

Caption: Workflow for the spectrophotometric determination of pKa.

Factors Influencing Spectral Properties

Solvent Effects (Solvatochromism)

The polarity of the solvent can significantly influence the absorption spectrum of TBPB. This phenomenon, known as solvatochromism, arises from differential solvation of the ground and excited electronic states of the dye molecule. Changing the solvent from non-polar to polar can stabilize the lone pair of electrons on the oxygen atoms, increasing the energy required for the n→π* transition.[10] This results in a hypsochromic shift (blue shift) to a shorter wavelength.[10][11] Conversely, interactions that stabilize the excited state more than the ground state can cause a bathochromic shift (red shift). When developing methods, the choice of solvent must be consistent to ensure reproducibility.

Applications in Drug Development and Research

The well-defined spectral characteristics of TBPB are leveraged in several key applications:

-

Protein Quantification: TBPB binds to proteins, particularly albumin, causing a spectral shift that can be used for quantification. This principle is employed in urinalysis dipsticks for detecting proteinuria.[12]

-

Tracking Dye in Electrophoresis: In gel electrophoresis, TBPB sodium salt carries a slight negative charge and migrates towards the anode, allowing researchers to visually monitor the progress of protein or nucleic acid separation.[13][14][15]

-

Pharmaceutical Tracing: Its intense color allows it to be used as a visual tracer in drug formulation and distribution studies, helping to assess the uniformity and release characteristics of a dosage form.[1]

Conclusion

The spectral characteristics of this compound are a direct function of its complex molecular structure and its interaction with its chemical environment, most notably pH. Its strong absorbance in the visible spectrum, distinct acidic and basic forms, and well-defined isosbestic point make it a robust and versatile tool for researchers. By understanding the principles of its light absorption and employing rigorous experimental protocols, scientists can reliably harness its properties for a wide range of analytical applications in chemistry, biology, and pharmaceutical development.

References

- Chem-Impex. This compound.

- PubChem. Bromophenol Blue | C19H10Br4O5S | CID 8272.

- PubChem. Tetrabromophenol blue | C19H6Br8O5S | CID 78159.

- Santa Cruz Biotechnology. This compound | CAS 108321-10-4.

- Journal of Chemical Education.

- Sigma-Aldrich. Tetrabromophenol Blue Dye content 85 108321-10-4.

- Biosynth. This compound | 108321-10-4 | FT147404.

- Sigma-Aldrich. Tetrabromophenol Blue Dye content 85 108321-10-4.

- GSP Chem.

- Scirp.org. Spectrophotometric Determination of the pKa, Isosbestic Point and Equation of Absorbance vs.

- ChemicalBook.

- Wikipedia. Bromophenol blue.

- Sigma-Aldrich. B5525-5G - Bromophenol Blue sodium salt.

- Science Publications. The Influence of pH on Nonlinear Refractive Index of Bromophenol Blue.

- IvyPanda.

- Cacciatore & Sevian.

- Sigma-Aldrich. Tetrabromophenol Blue Dye content 85 108321-10-4.

- Sigma-Aldrich. Tetrabromophenol Blue Dye content 85 108321-10-4.

- ChemicalBook. This compound CAS#: 108321-10-4.

- ResearchGate.

- Taylor & Francis. Bromophenol blue – Knowledge and References.

- Digital Commons @ BAU.

- Biochemistry Department. PHYSICAL BIOCHEMISTRY (BCH 333) Practical Note.

- Thermo Fisher Scientific. Bromophenol Blue sodium salt 10 g | Buy Online.

- Chemistry LibreTexts. 2.4: Effect of Solvent.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. scbt.com [scbt.com]

- 3. テトラブロモフェノールブルー ナトリウム塩 Dye content 85 %, ≥84.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. biosynth.com [biosynth.com]

- 5. This compound CAS#: 108321-10-4 [m.chemicalbook.com]

- 6. scirp.org [scirp.org]

- 7. A simplified method for finding the pKa of an acid-base indicator by spectrophotometry - ProQuest [proquest.com]

- 8. ivypanda.com [ivypanda.com]

- 9. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. digitalcommons.bau.edu.lb [digitalcommons.bau.edu.lb]

- 12. What is Tetrabromophenol blue urine_Chemicalbook [chemicalbook.com]

- 13. gspchem.com [gspchem.com]

- 14. Bromophenol Blue Undefined, for electrophoresis 34725-61-6 [sigmaaldrich.com]

- 15. A16899.09 [thermofisher.com]

Safety precautions for handling Tetrabromophenol Blue sodium salt in the lab

An In-depth Technical Guide to the Safe Handling of Tetrabromophenol Blue Sodium Salt

Authored by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential safety precautions and handling protocols for this compound in a laboratory setting. As a compound utilized for its pH indicating properties and as a tracking dye in molecular biology, its safe management is paramount to ensuring researcher safety and experimental integrity. This document moves beyond a simple checklist, delving into the causality behind each recommendation to foster a foundational culture of safety.

Understanding the Compound: Identity and Hazard Profile

This compound is an acid-sensitive triphenylmethane dye.[1] It is widely used as a pH indicator, exhibiting a color transition from yellow to blue/purple in the pH range of 3.0 to 4.6, and as a tracking dye in agarose and polyacrylamide gel electrophoresis for visualizing the migration of nucleic acids or proteins.[2][3][4]

A critical aspect of its safety profile is the inconsistent hazard classification across various supplier Safety Data Sheets (SDS). While some sources classify the substance as non-hazardous under OSHA or EU regulations[5][6], a significant number of aggregated reports and supplier SDSs assign specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard classifications.[1][7][8]

Core Directive: Given this discrepancy, this guide adopts the most conservative and protective stance. Researchers must handle this compound as a hazardous substance, adhering to the precautions associated with the GHS warnings for irritation. This approach ensures the highest level of safety, regardless of the supplier.

Table 1: Chemical Identification and Hazard Summary

| Property | Data | Source(s) |

| Chemical Name | This compound | [5] |

| Synonyms | 3',3'',5',5''-Tetrabromophenolsulfonephthalein sodium salt; Bromophenol blue, sodium salt | [4][9] |

| CAS Number | 34725-61-6; 108321-10-4 (Note: Different CAS numbers may refer to different isomers or purities) | [9][10] |

| Molecular Formula | C₁₉H₉Br₄NaO₅S or C₁₉H₅Br₈NaO₅S | [11] |

| GHS Pictogram | Exclamation Mark | [7] |

| GHS Signal Word | Warning | [1][7] |

| Hazard Statements | H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation. | [1][7] |

| Precautionary Statements | P261, P264, P280, P302+P352, P305+P351+P338, P501 | [7] |

The 'Why': A Mechanistic Approach to Safety

Understanding the rationale behind safety protocols is key to their effective implementation. The hazards associated with this compound are primarily related to its irritant properties upon direct contact with mucosal surfaces.

-

Respiratory Tract Irritation (H335): The compound is a fine powder.[1] Inhaling airborne dust can cause irritation to the nose, throat, and lungs.[7] This is why engineering controls that minimize dust generation are the first line of defense.

-

Skin Irritation (H315): Direct contact with the skin can lead to irritation.[8] This necessitates the use of appropriate gloves and a lab coat to prevent exposure. The principle of "glove integrity"—inspecting gloves before use and using proper removal techniques—is crucial to prevent secondary contamination.[5]

-

Serious Eye Irritation (H319): The eyes are particularly sensitive. Contact with even a small amount of the dust can cause serious irritation.[8] This underscores the mandatory use of chemical safety goggles.

Proactive Safety: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered safety approach, starting with engineering controls and supplemented by robust PPE, is essential.

Engineering Controls

The primary goal is to minimize the generation and inhalation of dust.

-

Ventilation: Always handle the solid powder in a well-ventilated area.[9][12] For procedures that may generate significant dust, such as weighing or transferring large quantities, a chemical fume hood or an enclosure with dedicated exhaust ventilation is required.[6]

-

Designated Work Area: Establish a designated area for handling this compound to prevent cross-contamination of the general lab space. Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[9]

Personal Protective Equipment (PPE)

PPE is the final barrier between the researcher and the chemical.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to NIOSH (US) or EN 166 (EU) standards.[5][12] A face shield may be required for tasks with a higher risk of splashing or dust generation.[6]

-

Hand Protection: Wear protective gloves (e.g., nitrile) inspected for integrity before use. Always use proper glove removal technique to avoid skin contact with the outer surface of the glove.[5] Contaminated gloves must be disposed of properly, followed by thorough hand washing.[5]

-

Skin and Body Protection: A lab coat is mandatory to protect against skin contact.[13] For larger-scale operations, additional protective clothing may be necessary.[12]

-

Respiratory Protection: If working outside a fume hood or if dust generation is unavoidable, a NIOSH-approved N95 or P1 (EN 143) dust mask is recommended to prevent inhalation of nuisance dust levels.[5][11]

Standard Operating Procedure: Preparation of a 1% (w/v) Stock Solution

This protocol integrates safety measures at each step, creating a self-validating system for safe execution.

Objective: To safely prepare a 1% (w/v) stock solution of this compound.

Materials:

-

This compound (solid)

-

Deionized water

-

Glass beaker and graduated cylinder

-

Magnetic stirrer and stir bar

-

Spatula

-

Weigh boat

-

Storage bottle

Protocol:

-

Preparation & Pre-use Checks:

-

Don all required PPE: lab coat, safety goggles, and nitrile gloves.

-

Ensure the chemical fume hood is operational.

-

Confirm the location of the nearest eyewash station and safety shower.

-

-

Weighing the Compound (Critical Dust-Generating Step):

-

Perform this step inside the chemical fume hood to contain any airborne powder.

-

Place a weigh boat on the analytical balance and tare.

-

Carefully use a clean spatula to transfer the desired amount of this compound to the weigh boat. Minimize dust by handling the container gently and avoiding rapid movements.

-

-

Dissolution:

-

Place the magnetic stir bar in the beaker containing the appropriate volume of deionized water.

-

Gently add the weighed powder to the water while it is stirring. This prevents clumping and minimizes dust.

-

Allow the solution to stir until the powder is fully dissolved.

-

-

Storage and Labeling:

-

Transfer the final solution to a clearly labeled storage bottle. The label should include the chemical name, concentration, preparation date, and your initials.

-

Ensure the container is tightly closed.[9]

-

-

Decontamination and Cleanup:

-

Wipe down the spatula and work surface inside the fume hood with a damp cloth.

-

Dispose of the weigh boat and any contaminated consumables (e.g., paper towels, gloves) in a designated waste container.

-

Wash hands thoroughly after removing gloves.

-

Storage, Spills, and Disposal

Storage

-

Store this compound in a tightly closed container in a dry, cool, and well-ventilated place.[6][9]

-

Keep it away from incompatible materials, particularly strong oxidizing agents.[9]

-

Follow the recommended storage temperature, which is typically room temperature.[1]

Accidental Release Measures (Spills)

-

Minor Spill:

-

Ensure the area is well-ventilated. Avoid breathing dust.[14]

-

Wearing appropriate PPE, gently sweep up the spilled solid material, taking care not to generate dust clouds.[5][9]

-

Place the collected material into a suitable, sealed container for disposal.[9]

-

Clean the spill area with a damp cloth and dispose of the cloth in the designated waste.

-

-

Major Spill:

-

Evacuate the area and alert others.

-

If the spill generates a significant amount of dust, contact your institution's emergency response team.

-

Only personnel trained and equipped with appropriate respiratory protection should handle the cleanup.[14]

-

Waste Disposal

-

Dispose of unused product and contaminated materials through a licensed disposal company.[5]

-

Do not let the product enter drains.[5]

-

All disposal practices must be in accordance with local, state, and federal regulations.[14]

Emergency Procedures: A First-Aid Response Plan

Immediate and appropriate action is critical in the event of an exposure.

-

Inhalation: Move the affected person into fresh air. If breathing is difficult or irritation persists, seek medical attention.[8][12]

-

Skin Contact: Immediately flush the skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[12] If skin irritation occurs or persists, seek medical attention.[8]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do.[8] Seek immediate medical attention.[12]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse the mouth with water and drink plenty of water.[5][12] Seek medical attention.

Visualized Workflows

Diagram 1: Safe Handling Workflow

Caption: Workflow for the safe handling of solid Tetrabromophenol Blue.

Diagram 2: Emergency Response Flowchart

Caption: Flowchart for responding to exposure or spill incidents.

References

-

PubChem. this compound | C19H5Br8NaO5S. National Center for Biotechnology Information. [Link]

-

Carl ROTH. Safety Data Sheet: Bromophenol blue sodium salt.[Link]

-

Cole-Parmer. Material Safety Data Sheet - Tetrabromophenol Blue, Water Soluble.[Link]

-

Cosmetic Ingredient Review. Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. (Issued: 10/02/2024). [Link]

-

SERVA Electrophoresis GmbH. Bromophenol Blue·Na-salt.[Link]

-

CIR Report Data Sheet. Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. (Updated: 10/15/2024). [Link]

Sources

- 1. テトラブロモフェノールブルー ナトリウム塩 Dye content 85 %, ≥84.5% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 2. wcs.mi.newlook.safeschoolssds.com [wcs.mi.newlook.safeschoolssds.com]

- 3. Bromophenol Blue·Na-salt › SERVA Electrophoresis GmbH [serva.de]

- 4. chemimpex.com [chemimpex.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

- 7. This compound | C19H5Br8NaO5S | CID 4118680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. file.medchemexpress.com [file.medchemexpress.com]

- 9. fishersci.com [fishersci.com]

- 10. chemimpex.com [chemimpex.com]

- 11. carlroth.com:443 [carlroth.com:443]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 13. ncbe.reading.ac.uk [ncbe.reading.ac.uk]

- 14. datasheets.scbt.com [datasheets.scbt.com]

Solubility of Tetrabromophenol Blue sodium salt in water and organic solvents

An In-Depth Technical Guide to the Solubility of Tetrabromophenol Blue Sodium Salt

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No: 108321-10-4), a sulfonephthalein dye. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the compound's solubility in aqueous systems and various organic solvents. We will explore the critical influence of pH on aqueous solubility, present qualitative and semi-quantitative solubility data, and provide detailed, field-proven experimental protocols for accurate solubility determination. The guide emphasizes the causal relationships between the molecule's physicochemical properties and its solubility behavior, ensuring a deep, practical understanding for laboratory applications.

A Note on Chemical Identity: Tetrabromophenol Blue vs. Bromophenol Blue

In laboratory settings, a potential for nomenclature confusion exists. The subject of this guide, This compound , is chemically identified as 3,3′,3′′,4,5,5′,5′′,6-Octabromophenolsulfonphthalein sodium salt (CAS: 108321-10-4).[1][2] It is structurally distinct from the more commonly used pH indicator and tracking dye, Bromophenol Blue sodium salt (CAS: 34725-61-6), which is a tetrabromo derivative (3',3'',5',5''-Tetrabromophenolsulfophthalein sodium salt).[3][4] This guide focuses exclusively on the octabromo compound specified.

Physicochemical Properties

Understanding the solubility of a compound begins with its fundamental physicochemical properties. This compound is a large, highly brominated, polycyclic aromatic molecule. The presence of the sodium sulfonate group (-SO₃⁻Na⁺) is the primary driver of its aqueous solubility, imparting ionic character to an otherwise hydrophobic structure.

| Property | Value | Source(s) |

| Chemical Name | 3,3′,3′′,4,5,5′,5′′,6-Octabromophenolsulfonphthalein sodium salt | [1][2] |

| CAS Number | 108321-10-4 | [1][5][6] |

| Molecular Formula | C₁₉H₅Br₈NaO₅S | [1][6] |

| Molecular Weight | 1007.53 g/mol | [6] |

| Appearance | Dark brown to dark brown/crystals powder | [1][7] |

| Melting Point | >250°C | [1][7] |

| pKa | 5.69 (at 25°C) | [1][7] |

| λmax (in H₂O) | 607-613 nm | [7] |

Aqueous Solubility

This compound is generally described as soluble in water.[1][7][8] The ionic nature conferred by the sodium sulfonate group allows it to interact favorably with polar water molecules. However, the large, hydrophobic poly-brominated aromatic structure limits its overall solubility compared to smaller inorganic salts.

The Critical Role of pH

For sulfonephthalein dyes, pH is the most dominant factor influencing aqueous solubility. The molecule exists in different structural forms depending on the pH of the solution, which directly impacts its color and solubility.

-

In Acidic Conditions (Low pH): The equilibrium shifts towards a less charged, lactone form. This form is less polar and consequently exhibits lower water solubility. The acid form of Tetrabromophenol Blue has a reported water solubility of only 0.159 g/L at pH 3.5.[9]

-

In Neutral to Alkaline Conditions (Higher pH): The molecule adopts an opened, quinonoid structure. This form is a resonance-stabilized anion with a delocalized negative charge, making it significantly more polar and thus more soluble in water. The sodium salt is the isolated form of this soluble state.

This pH-dependent behavior is the very reason it functions as a pH indicator.[2] For practical laboratory use, dissolving the sodium salt in neutral or slightly alkaline buffer systems (e.g., PBS, pH 7.4) is recommended to ensure complete dissolution and stability.

Effect of Temperature

Solubility in Organic Solvents

The solubility in organic solvents is dictated by the balance between the ionic sulfonate group and the large, nonpolar aromatic backbone.

| Solvent | Solvent Type | Reported Solubility | Source(s) |

| Water | Polar Protic | Soluble | [1][7][8] |

| Ethanol | Polar Protic | Soluble | [1][7][8] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 10% w/v (for acid form) | [9] |

Expert Insights:

-

Polar Protic Solvents (e.g., Ethanol, Methanol): The compound is reported as soluble in ethanol.[1][7][8] These solvents can interact with both the ionic head and the organic backbone, making them effective for creating stock solutions.

-

Polar Aprotic Solvents (e.g., DMSO, DMF): The related acid form of Tetrabromophenol Blue is highly soluble in DMSO.[9] It is expected that the sodium salt would also exhibit good solubility in these solvents, which are excellent at solvating both cations and large organic molecules. These are often the solvents of choice for preparing highly concentrated stock solutions in drug discovery and biological assays.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Due to the presence of the ionic sodium sulfonate group, the compound is expected to have very poor solubility in nonpolar solvents. The energy required to break the ionic interactions is not compensated by weak van der Waals forces with the solvent.

Experimental Protocols for Solubility Determination

Accurate and reproducible solubility data is foundational for any research application. The following section provides a standardized workflow and protocol for determining the solubility of this compound.

General Experimental Workflow

The diagram below illustrates a standard, logical flow for determining the equilibrium solubility of a compound. This process ensures that the solution is truly saturated and that only the dissolved analyte is measured.

Caption: A standardized workflow for determining equilibrium solubility.

Protocol: Saturated Shake-Flask Method

This method is the gold standard for determining thermodynamic equilibrium solubility. It is robust, reliable, and validates itself by ensuring analysis is performed only on a fully saturated, particle-free solution.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (analytical grade)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Syringes and syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes for dilution

-

Calibrated UV-Vis spectrophotometer

Methodology:

-

Preparation: Add an excess amount of this compound to a vial (e.g., 10-20 mg). The key is to ensure solid material will remain undissolved at equilibrium.

-

Solvent Addition: Accurately add a known volume of the solvent (e.g., 2-5 mL).

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25°C). Agitate for a period sufficient to reach equilibrium, typically 24 to 48 hours. Causality Check: Continuous agitation is crucial to maximize the surface area for dissolution and ensure the system reaches a true thermodynamic equilibrium, preventing the formation of localized supersaturated or unsaturated zones.

-

Sedimentation: After the equilibration period, remove the vials and let them stand at the same constant temperature for at least 2 hours to allow undissolved solids to settle.

-

Sampling and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately pass the solution through a syringe filter directly into a clean vial. Causality Check: Filtration is the most critical step to ensure trustworthiness. It physically removes any microscopic undissolved particles that could falsely elevate the measured concentration, thereby ensuring you are measuring only the soluble fraction.

-

Dilution: Create a precise serial dilution of the filtered sample using calibrated volumetric glassware to bring the concentration within the linear range of the analytical method.

-

Analysis: Measure the absorbance of the diluted samples using a UV-Vis spectrophotometer at the λmax of this compound (~610 nm).[7]

-

Calculation: Determine the concentration of the diluted sample from a previously established calibration curve. Calculate the original solubility in the saturated solution by accounting for the dilution factor. Express the final result in units such as mg/mL or g/L.

References

-

LookChem. (n.d.). Cas 108321-10-4, this compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemSupply Australia. (2024, January 10). Safety Data Sheet BROMOPHENOL BLUE. Retrieved from [Link]

-

PubChem. (n.d.). Bromophenol Blue. National Center for Biotechnology Information. Retrieved from [Link]

-

Cosmetic Ingredient Review. (2024, October 15). Safety Assessment of Tetrabromophenol Blue as Used in Cosmetics. Retrieved from [Link]

-

Wikipedia. (n.d.). Bromophenol blue. Retrieved from [Link]

-

Wikipedia. (n.d.). Solubility table. Retrieved from [Link]

Sources

- 1. Cas 108321-10-4,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Bromophenol blue - Wikipedia [en.wikipedia.org]

- 5. This compound price,buy this compound - chemicalbook [m.chemicalbook.com]

- 6. This compound | C19H5Br8NaO5S | CID 4118680 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound CAS#: 108321-10-4 [m.chemicalbook.com]

- 8. This compound - Safety Data Sheet [chemicalbook.com]

- 9. cir-safety.org [cir-safety.org]

An In-Depth Technical Guide to the Mechanism of Action of Tetrabromophenol Blue Sodium Salt in Biological Staining

Abstract

Tetrabromophenol Blue (TBPB) sodium salt is a versatile triphenylmethane dye with broad applications in biological sciences, most notably as a pH indicator and a protein staining agent. This guide provides a comprehensive exploration of the fundamental mechanisms governing the interaction of TBPB with biological macromolecules, particularly proteins. We will delve into the physicochemical principles that underpin its utility in various laboratory techniques, including colorimetric protein quantification and its role as a tracking dye in gel electrophoresis. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this widely used reagent to optimize existing protocols and innovate new applications.

Introduction: The Multifaceted Nature of Tetrabromophenol Blue

Tetrabromophenol Blue (TBPB), a sulfonephthalein dye, is a valuable tool in the modern biological laboratory.[1] While it is widely recognized for its function as a pH indicator with a distinct color transition from yellow in acidic conditions (pH < 3.0) to blue in alkaline environments (pH > 4.6), its utility extends far beyond simple pH measurements.[1][2] The core of TBPB's functionality in biological staining lies in its ability to engage in non-covalent interactions with proteins, a property that is harnessed in various assays and visualization techniques.[1] This guide will elucidate the molecular basis of these interactions, providing a robust framework for its practical application.

The Core Mechanism: A Symphony of pH, Electrostatics, and Hydrophobicity

The staining action of Tetrabromophenol Blue is not a singular event but rather a dynamic interplay of pH-dependent structural changes and subsequent interactions with protein molecules. The fundamental principle revolves around the "protein error of indicators," where the presence of proteins can shift the pKa of the dye, leading to a color change even at a constant pH.[1]

pH-Dependent Conformational and Chromatic Shift

At its core, TBPB is a pH indicator. In an acidic environment (pH below 3.0), the dye exists in its protonated, yellow form. As the pH increases towards its transition range (pH 3.0 - 4.6), it undergoes deprotonation to yield a blue, anionic form.[1][2] This transformation is central to its staining mechanism.

Diagram 1: pH-Dependent Equilibrium of Tetrabromophenol Blue

Caption: The reversible, pH-driven equilibrium of TBPB between its yellow (acidic) and blue (alkaline) forms.

Protein Binding: Electrostatic and Hydrophobic Interactions

In a typical protein staining or quantification assay utilizing TBPB, the reaction is carried out under acidic conditions (e.g., pH 3.2).[1][3] At this pH, most proteins carry a net positive charge due to the protonation of their basic amino acid residues (lysine, arginine, and histidine). The anionic, blue form of TBPB can then interact with these positively charged residues via electrostatic forces.[1]

Furthermore, the large, aromatic structure of TBPB facilitates hydrophobic interactions with nonpolar regions of proteins. This dual-mode binding stabilizes the TBPB-protein complex, resulting in a distinct color change from yellow to blue, the intensity of which is proportional to the protein concentration.[1] The presence of a non-ionic detergent like Triton X-100 is often included in assay reagents to enhance the solubility of the protein-dye complex and improve the sensitivity of the assay.[1]

Diagram 2: Mechanism of TBPB-Protein Interaction

Caption: The binding of yellow TBPB to a positively charged protein in an acidic medium, forming a blue complex.

Practical Applications and Methodologies

The mechanistic understanding of TBPB's interaction with proteins underpins its use in several key laboratory techniques.

Colorimetric Protein Quantification

The TBPB assay is a rapid and simple method for determining the total protein concentration in a solution.[1] The principle lies in the direct relationship between the amount of protein and the intensity of the blue color produced upon binding to TBPB in an acidic buffer. The absorbance of the resulting blue complex is measured spectrophotometrically, typically at a wavelength of 625 nm.[1][3]

Table 1: Key Parameters for TBPB-Based Assays

| Parameter | Value | Reference |

| pH Range for Protein Binding | ~3.2 | [1][3] |

| Wavelength of Max. Absorbance (λmax) | 625 nm | [1][3] |

| Color in Acidic Medium (Unbound) | Yellow | [1][2] |

| Color in Alkaline/Protein-Bound Medium | Blue/Purple | [1][2] |

Experimental Protocol: TBPB Protein Quantification Assay

-

Reagent Preparation:

-

TBPB Reagent: Prepare a solution containing TBPB in an acidic buffer (e.g., citrate buffer, pH 3.2). The inclusion of a non-ionic detergent like Triton X-100 is recommended to enhance sensitivity.[1]

-

Protein Standard: Prepare a series of known concentrations of a standard protein, such as Bovine Serum Albumin (BSA), to generate a standard curve.

-

-

Assay Procedure:

-

Pipette a small volume of each standard and unknown sample into separate wells of a microplate or individual cuvettes.

-

Add the TBPB reagent to each well/cuvette and mix thoroughly.

-

Incubate at room temperature for a short period (e.g., 5-10 minutes) to allow for color development.

-

Measure the absorbance at 625 nm using a spectrophotometer.

-

-

Data Analysis:

-

Subtract the absorbance of the blank (buffer only) from all readings.

-

Plot the absorbance values of the standards against their corresponding concentrations to create a standard curve.

-

Determine the protein concentration of the unknown samples by interpolating their absorbance values on the standard curve.

-

Tracking Dye in Gel Electrophoresis

In polyacrylamide gel electrophoresis (PAGE), TBPB (often referred to as bromophenol blue in this context) is commonly used as a tracking dye.[4][5][6] It is added to the sample loading buffer for two primary reasons:

-

Visualization of Sample Loading: The dense, colored nature of the loading buffer containing TBPB allows for easy visualization of the sample as it is loaded into the wells of the gel.[6][7]

-

Monitoring Electrophoretic Progress: TBPB is a small, negatively charged molecule at the neutral to alkaline pH of the running buffer.[2] This allows it to migrate towards the anode along with the proteins or nucleic acids. Because it is small, it moves faster than most proteins and its migration front can be used to monitor the progress of the electrophoresis run.[7] The run is typically stopped when the dye front reaches the bottom of the gel.[8]

It is crucial to note that in this application, TBPB does not stain the proteins within the gel for visualization of the separated bands.[5][9] A separate protein stain, such as Coomassie Brilliant Blue or silver stain, must be used for this purpose after the electrophoresis is complete.[4][5]

Diagram 3: Workflow of SDS-PAGE with TBPB as a Tracking Dye

Caption: The sequential steps of SDS-PAGE, highlighting the role of TBPB as a tracking dye before the final protein staining step.

Conclusion: A Versatile Tool Grounded in Fundamental Chemistry

The efficacy of Tetrabromophenol Blue sodium salt in biological staining is a direct consequence of its well-defined chemical properties. Its pH-dependent color change, coupled with its ability to interact with proteins through a combination of electrostatic and hydrophobic forces, makes it an invaluable reagent for both quantitative and qualitative applications. A thorough understanding of these underlying mechanisms empowers researchers to utilize TBPB with greater precision and to troubleshoot experimental challenges effectively. As new analytical techniques emerge, the fundamental principles governing the behavior of classic reagents like TBPB will continue to provide a solid foundation for innovation in the life sciences.

References

-

chemeurope.com. Bromophenol blue. Retrieved from [Link]

-

Chondrex, Inc. Bromophenol Blue Protein Assay Kit. Retrieved from [Link]

-

ResearchGate. (2025). Colorimetric and Visual Methods for Urinary Protein Determination with Tetrabromophenol Blue. Retrieved from [Link]

-

Wikipedia. Polyacrylamide gel electrophoresis. Retrieved from [Link]

-

VLab @ ANDC. Proteins by Mercuric Bromophenol Blue. Retrieved from [Link]

-

ResearchGate. (2016). What happen if i change bromophenol blue and comassive brilliant blue in SDS-PAGE? I wonder how bromophenol blue work with protein in SDS-PAGE?. Retrieved from [Link]

-

Lonza. Section X: Protein Separation in Polyacrylamide Gels. Retrieved from [Link]

-

Technology Networks. (2024). Polyacrylamide Gel Electrophoresis, How It Works, Technique Variants and Its Applications. Retrieved from [Link]

-

YouTube. (2023). Bromophenol blue vs. Coomassie Brilliant Blue. Retrieved from [Link]

- European Patent Office. (EP1536233A1). Method for protein determination, indicator for protein determination, and test piece for protein determination.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Bromophenol_blue [chemeurope.com]

- 3. researchgate.net [researchgate.net]

- 4. Polyacrylamide gel electrophoresis - Wikipedia [en.wikipedia.org]

- 5. brainly.com [brainly.com]

- 6. Polyacrylamide Gel Electrophoresis, How It Works, Technique Variants and Its Applications | Technology Networks [technologynetworks.com]

- 7. m.youtube.com [m.youtube.com]

- 8. lonzabio.jp [lonzabio.jp]

- 9. pdf.benchchem.com [pdf.benchchem.com]